molecular formula C15H24O3P+ B12663259 (Nonylphenyl) hydrogen phosphonate CAS No. 94060-69-2

(Nonylphenyl) hydrogen phosphonate

Cat. No.: B12663259
CAS No.: 94060-69-2
M. Wt: 283.32 g/mol
InChI Key: OMELNGHVALSQTE-UHFFFAOYSA-O
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Description

(Nonylphenyl) hydrogen phosphonate is an organophosphorus compound characterized by the presence of a nonylphenyl group attached to a hydrogen phosphonate moiety. This compound is part of the broader class of H-phosphonates, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nonylphenyl) hydrogen phosphonate typically involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphonate ester. The general reaction can be represented as follows:

[ \text{Nonylphenol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the careful handling of phosphorus trichloride and the subsequent hydrolysis step, which must be controlled to prevent the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

(Nonylphenyl) hydrogen phosphonate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphonate group to a phosphate group.

    Substitution: The hydrogen atom in the phosphonate group can be replaced by other substituents, such as alkyl or aryl groups.

    Hydrolysis: This reaction leads to the formation of phosphonic acid and nonylphenol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or aryl halides can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed

    Oxidation: Nonylphenyl phosphate

    Substitution: Various substituted phosphonates

    Hydrolysis: Nonylphenol and phosphonic acid

Scientific Research Applications

(Nonylphenyl) hydrogen phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of certain enzymes.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Nonylphenyl) hydrogen phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate groups, allowing it to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl hydrogen phosphonate
  • Octylphenyl hydrogen phosphonate
  • Dodecylphenyl hydrogen phosphonate

Comparison

(Nonylphenyl) hydrogen phosphonate is unique due to its nonyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with biological molecules. Compared to phenyl hydrogen phosphonate, the nonyl group provides greater lipophilicity, which can affect its solubility and distribution in biological systems.

Properties

CAS No.

94060-69-2

Molecular Formula

C15H24O3P+

Molecular Weight

283.32 g/mol

IUPAC Name

hydroxy-(2-nonylphenoxy)-oxophosphanium

InChI

InChI=1S/C15H23O3P/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)18-19(16)17/h9-10,12-13H,2-8,11H2,1H3/p+1

InChI Key

OMELNGHVALSQTE-UHFFFAOYSA-O

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O[P+](=O)O

Origin of Product

United States

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